WM-3835

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Este compuesto ha mostrado un potencial significativo en la inhibición de la proliferación y migración de células de osteosarcoma e inducción de apoptosis . Se utiliza principalmente en la investigación científica por su capacidad de dirigirse e inhibir histona acetiltransferasas específicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

WM-3835 se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de una hidroxibencenosulfonohidrazida con un derivado de bifenilcarbonilo. Las condiciones de reacción normalmente implican el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, siendo el producto final purificado mediante cromatografía líquida de alto rendimiento (HPLC) para alcanzar una pureza superior al 98% .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de purificación para garantizar la coherencia y el alto rendimiento. El compuesto se almacena como polvo a -20 °C para mantener su estabilidad y potencia .

Análisis De Reacciones Químicas

Tipos de reacciones

WM-3835 principalmente experimenta reacciones de unión con sus enzimas diana. Se une directamente al sitio de unión de acetil-CoA de HBO1, inhibiendo su actividad. Esta unión conduce a una disminución en los niveles de acetilación de histonas, particularmente H3K14Ac .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y reacciones que involucran this compound incluyen DMSO, etanol y varios disolventes orgánicos. Las reacciones normalmente se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar una unión y actividad óptimas .

Productos principales

El producto principal formado a partir de las reacciones que involucran this compound es la forma inhibida de la enzima diana, HBO1. Esta inhibición conduce a efectos posteriores, como la reducción de la proliferación celular y el aumento de la apoptosis en las células de osteosarcoma .

Aplicaciones Científicas De Investigación

WM-3835 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones clave incluyen:

Investigación del cáncer: This compound ha mostrado un potencial significativo en la inhibición del crecimiento y la proliferación de varias células cancerosas, incluyendo células de osteosarcoma y células de cáncer de próstata resistente a la castración .

Epigenética: Como inhibidor de las histona acetiltransferasas, this compound se utiliza para estudiar el papel de la acetilación de histonas en la expresión y regulación génica

Desarrollo de fármacos: This compound sirve como compuesto líder para el desarrollo de nuevos fármacos que se dirigen a las histona acetiltransferasas y vías relacionadas

Mecanismo De Acción

WM-3835 ejerce sus efectos uniéndose al sitio de unión de acetil-CoA de HBO1, inhibiendo su actividad. Esta inhibición conduce a una disminución en los niveles de acetilación de histonas, particularmente H3K14Ac, lo que a su vez afecta la expresión génica y la proliferación celular. El compuesto también regula a la baja varios genes pro-cancerosos, incluyendo CCR2, MYLK, VEGFR2 y OCIAD2 .

Comparación Con Compuestos Similares

WM-3835 es único en su alta especificidad y potencia como inhibidor de HBO1. Compuestos similares incluyen:

WM-1119: Otro compuesto de acilsulfonohidrazida que inhibe KAT6A y KAT6B.

WM-8014: Un compuesto de benzoilsulfonohidrazida con efectos inhibitorios similares sobre KAT6A y KAT6B.

En comparación con estos compuestos, this compound ha mostrado una mayor especificidad y potencia en la inhibición de HBO1, convirtiéndolo en una herramienta valiosa en la investigación científica .

Actividad Biológica

WM-3835 is a novel and potent inhibitor of the histone acetyltransferase HBO1 (KAT7), which has emerged as a significant therapeutic agent in the treatment of various cancers, particularly castration-resistant prostate cancer (CRPC) and osteosarcoma (OS). This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and implications for future cancer therapies.

This compound functions primarily by inhibiting HBO1, which plays a crucial role in histone acetylation and gene expression associated with cancer progression. By targeting HBO1, this compound disrupts the acetylation of histones H3 and H4, leading to:

- Decreased cell viability : this compound significantly reduces the proliferation of cancer cells.

- Induction of apoptosis : The compound activates apoptotic pathways, evidenced by increased activity of caspases 3 and 9 and elevated levels of cleaved poly (ADP-ribose) polymerase (PARP) in treated cells .

- Downregulation of oncogenic genes : this compound decreases the expression of several pro-cancerous genes such as CCR2, MYLK, VEGFR2, and OCIAD2 in CRPC cells .

Prostate Cancer

In studies involving primary human prostate cancer cells derived from CRPC patients, this compound demonstrated robust anti-cancer activity:

- Cell Viability : At concentrations ranging from 1 to 25 μM, this compound dose-dependently inhibited cell survival and proliferation. The IC50 was determined to be approximately 6.24 ± 0.65 μM .

- Apoptosis Induction : The treatment led to a significant increase in TUNEL-positive nuclei, indicating apoptosis activation specifically in cancer cells while sparing normal epithelial cells .

Table 1: Effects of this compound on CRPC Cell Lines

| Concentration (μM) | Cell Viability (%) | Apoptosis Induction (TUNEL Positive Nuclei %) |

|---|---|---|

| 0 | 100 | 2 |

| 10 | 40 | 25 |

| 25 | 15 | 60 |

Osteosarcoma

In osteosarcoma models, this compound has also shown promising results:

- Inhibition of Proliferation : Similar to its effects on prostate cancer cells, this compound effectively inhibited the proliferation and migration of OS cells without affecting normal cells .

- Xenograft Studies : In vivo studies using SCID mice revealed that intraperitoneal administration of this compound significantly suppressed OS xenograft growth .

Case Study 1: CRPC Patient-Derived Xenografts

A recent study examined the effects of this compound on patient-derived xenografts from CRPC patients. The results indicated:

- Tumor Growth Inhibition : Daily intraperitoneal injection resulted in substantial tumor growth suppression without observable toxicity.

- Histological Analysis : Tumors treated with this compound exhibited decreased histone acetylation and reduced expression of oncogenic markers compared to controls .

Case Study 2: Osteosarcoma Treatment

Another investigation focused on the application of this compound in OS models:

- Efficacy in Knockout Models : The activity of this compound was nullified in HBO1-knockout OS cells, confirming its specific mechanism targeting HBO1 .

- Long-term Treatment Outcomes : Mice treated with this compound showed prolonged survival rates compared to untreated controls, suggesting potential for clinical application .

Propiedades

IUPAC Name |

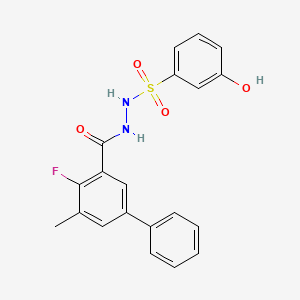

2-fluoro-N'-(3-hydroxyphenyl)sulfonyl-3-methyl-5-phenylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O4S/c1-13-10-15(14-6-3-2-4-7-14)11-18(19(13)21)20(25)22-23-28(26,27)17-9-5-8-16(24)12-17/h2-12,23-24H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJFJJXCBRSCDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.